3-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride
Description
3-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxyethyl side chain substituted with a propyl group at the para position of the phenyl ring. The compound’s molecular formula is inferred as C₁₆H₂₄ClNO₂ based on structural analogs (e.g., 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride, C₁₄H₂₁BrClNO ). Its structure comprises a piperidine ring linked via an ethyl spacer to a 4-propylphenoxy moiety, with a hydrochloride salt enhancing solubility.
Properties
IUPAC Name |
3-[2-(4-propylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-4-14-6-8-16(9-7-14)18-12-10-15-5-3-11-17-13-15;/h6-9,15,17H,2-5,10-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGUFPXVJWAHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound belonging to the piperidine class, notable for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C17H26ClNO
- Molecular Weight : 295.85 g/mol
- IUPAC Name : this compound
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in water and common organic solvents
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound is believed to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to other piperidine derivatives suggests potential agonistic or antagonistic effects on specific receptors.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antidepressant Activity : Studies have shown that piperidine derivatives can influence serotonin and norepinephrine pathways, suggesting potential antidepressant properties.
- Antimicrobial Activity : Preliminary investigations have indicated that similar compounds possess antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects, which may be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
-
Antidepressant Activity Study :
- A study evaluated the effects of various piperidine derivatives, including this compound, on depressive-like behaviors in animal models. The compound showed significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects.
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Antimicrobial Testing :
- In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity. Minimum inhibitory concentrations (MIC) were recorded, demonstrating efficacy against specific strains.
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Neuroprotective Study :
- Research involving neuroblastoma cell lines indicated that this compound could protect against oxidative stress-induced cell death, highlighting its potential for treating neurodegenerative conditions.
Comparative Biological Activity Table
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Inferred; †Calculated; ‡Hypothesized based on structural analogs.
Substituent Effects on Properties
- Electron-Withdrawing Groups: Compounds like 4-[2-(3-trifluoromethylphenoxy)ethyl]piperidine HCl exhibit higher electronegativity, which may influence receptor binding affinity.
- Steric Effects : Bulky substituents (e.g., tert-butyl ) reduce solubility but increase target selectivity.
Regulatory and Environmental Considerations
- Regulatory Status : Piperidine derivatives often fall under frameworks like the U.S. EPA High Production Volume Chemicals Program and OECD Screening Information Datasets .
- Environmental Impact: Limited ecotoxicological data exist for such compounds, though analogs like 4-(diphenylmethoxy)piperidine HCl lack full environmental assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
